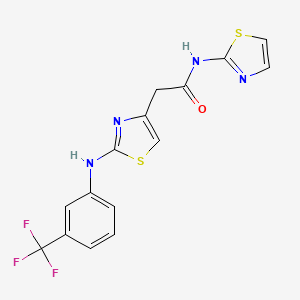

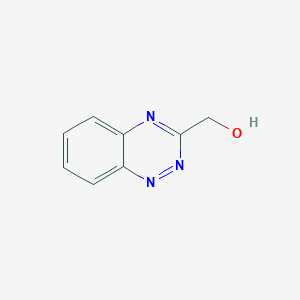

N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells.

Scientific Research Applications

Psychiatric Applications

N-acetylcysteine (NAC), a compound related in structure and function to thiazol-2-yl derivatives, has been explored for its potential in treating psychiatric disorders. Its mechanisms are believed to extend beyond antioxidant effects, influencing glutamatergic, neurotropic, and inflammatory pathways. This has shown promise in treating disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Medicinal Chemistry and Pharmacology

Thiazole derivatives have a broad spectrum of biological activities, contributing significantly to medicinal chemistry. These compounds have been synthesized and evaluated for their therapeutic potential in treating diseases like rheumatoid arthritis, systemic lupus erythematosus, and various infections. The diverse pharmacological activities of thiazole derivatives underscore their importance in drug development (Rosales-Hernández et al., 2022).

Environmental Impact and Advanced Oxidation Processes

The degradation of pharmaceutical compounds, including acetaminophen and its derivatives, in the environment has been a significant concern. Advanced oxidation processes (AOPs) have been utilized to address the persistence of these compounds in water sources. Research has highlighted the efficacy of AOPs in breaking down these substances into less harmful by-products, contributing to environmental sustainability (Qutob et al., 2022).

Neuropharmacology and OCD Treatment

Glutamate-modulating drugs, including thiazole-4-yl derivatives, have been explored for their potential in treating neuropsychiatric disorders such as OCD. These compounds interact with glutamate receptors, offering a promising avenue for developing novel therapeutic strategies for managing OCD and potentially other disorders characterized by glutamatergic dysregulation (Grados, Specht, Sung, & Fortune, 2013).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. These compounds have shown promising activity in vitro, highlighting the role of thiazole derivatives in developing new therapeutic agents for treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS2/c16-15(17,18)9-2-1-3-10(6-9)20-14-21-11(8-25-14)7-12(23)22-13-19-4-5-24-13/h1-6,8H,7H2,(H,20,21)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDLMYMBJINNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)

![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)